N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26BrN3OS/c27-22-9-5-4-8-21(22)23(31)30(16-17-6-2-1-3-7-17)25-29-28-24(32-25)26-13-18-10-19(14-26)12-20(11-18)15-26/h1-9,18-20H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFNHWQUOIXLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC=CC=C6Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide typically involves multiple steps, starting with the preparation of the 1-adamantyl-1,3,4-thiadiazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-adamantylamine with thiosemicarbazide followed by cyclization in the presence of a dehydrating agent can yield the desired thiadiazole ring .
This can be accomplished through nucleophilic substitution reactions, where the thiadiazole derivative is reacted with benzyl bromide and 2-bromobenzoyl chloride under basic conditions . The reaction conditions, such as temperature, solvent, and reaction time, need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The bromine atom in the benzamide group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the bromine atom can produce a wide range of substituted benzamides .
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. The benzamide group can form hydrogen bonds and other interactions with target proteins, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Substituent Variations in the Benzamide Moiety
Key analogs differ in halogen type, position, and additional functional groups:
Notes:
Adamantane and Thiadiazole Modifications
Variations in the adamantane-thiadiazole core impact molecular packing and bioactivity:
- N-Methyl vs. N-Benzyl Substitution: N-Methyl-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine () lacks the benzamide group but exhibits planar thiadiazole rings and N–H⋯N hydrogen bonding, critical for crystal packing .
Sulfur vs. Oxygen Linkers :
Crystallographic and Noncovalent Interactions
- Hydrogen Bonding : N–H⋯N interactions in adamantane-thiadiazole amines stabilize supramolecular chains . The target’s bromine may introduce C–Br⋯π or halogen bonding, altering crystal packing .
- Hydrophobic Layering : Adamantane’s rigid structure promotes hydrophobic domain formation, which bromine’s polarizability could modulate .
Q & A
Q. What are the standard synthetic routes for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide, and how can purity be optimized?
The synthesis typically involves:
Thiosemicarbazide formation : React adamantane-1-carbohydrazide with benzyl isothiocyanate to form intermediates.
Cyclization : Treat intermediates with concentrated sulfuric acid (H₂SO₄) at 0–5°C for 24 hours to form the thiadiazole core .
Bromobenzamide coupling : Use peptide coupling reagents (e.g., EDC/HOBt) to attach 2-bromobenzoyl chloride to the thiadiazole nitrogen.
Purity Optimization :
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Final product purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., adamantane protons at δ 1.6–2.1 ppm, thiadiazole C=S at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ~567.2 Da) .
- X-ray Crystallography : Resolves torsion angles (e.g., 175.9° for thiadiazole-benzamide linkage) to confirm planar configurations .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ampicillin .
- Enzyme Inhibition : Test inhibition of bacterial MurA/MurB enzymes via spectrophotometric assays (IC₅₀ determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Substituent Variation : Replace the 2-bromobenzamide group with 4-fluoro or 4-nitro analogs to assess electronic effects on target binding .
- Adamantane Modifications : Substitute adamantane with smaller bicyclic systems (e.g., norbornane) to evaluate steric effects .
- Data Analysis : Use multivariate regression to correlate logP values (calculated via ChemDraw) with antibacterial potency .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Orthogonal Assays : Confirm in vitro results with time-kill curves and in vivo efficacy in murine infection models (e.g., thigh abscess model) .
- Metabolite Profiling : Use LC-MS to identify active metabolites in plasma that may explain discrepancies .
Q. What computational strategies predict binding modes to biological targets?
- Molecular Docking : Perform AutoDock Vina simulations against S. aureus MurB (PDB: 1HS5) to identify key interactions (e.g., thiadiazole sulfur with Arg-76) .
- MD Simulations : Run 100-ns trajectories to assess complex stability (RMSD < 2.0 Å) .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?
- Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers to improve aqueous solubility (<10 µg/mL in PBS) .
- Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify vulnerable sites (e.g., benzamide hydrolysis) and introduce blocking groups (e.g., methyl substitution) .
Methodological Considerations
Q. What analytical workflows validate synthetic intermediates?
Q. How are bioactivity contradictions addressed in SAR studies?
| Issue | Resolution Strategy | Example |
|---|---|---|
| Low solubility masking activity | Use surfactants (e.g., Tween-80) in assays | Increased MIC from 32 µg/mL to 8 µg/mL |
| Off-target effects | CRISPR-Cas9 knockout of suspected targets | Confirm MurB-specific inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
